N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
Description
N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a substituted ethanediamide derivative featuring a benzyl group on one nitrogen and a 1-hydroxycyclohex-2-en-1-ylmethyl moiety on the other. The hydroxycyclohexene moiety may enhance solubility or stereochemical complexity, akin to compounds with directing groups for catalytic applications .
Properties
IUPAC Name |
N-benzyl-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(17-11-13-7-3-1-4-8-13)15(20)18-12-16(21)9-5-2-6-10-16/h1,3-5,7-9,21H,2,6,10-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGRZFQHQNZUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide typically involves the reaction of benzylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide backbone is susceptible to hydrolysis under acidic or basic conditions. In analogs like N-benzyl-N'-(2-hydroxyethyl)ethanediamide (PubChem CID: 2250074), hydrolysis yields carboxylic acids and amines . For the target compound:
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Acidic hydrolysis : Cleavage of the amide bonds generates benzylamine and 1-hydroxycyclohex-2-en-1-ylmethanamine , alongside oxalic acid derivatives .
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Basic hydrolysis : Produces carboxylate salts under alkaline conditions .
Functionalization of the Hydroxyl Group
The 1-hydroxycyclohex-2-en-1-yl moiety enables reactions typical of secondary alcohols:
Note: Similar protocols are documented for cyclohexanol derivatives in asymmetric synthesis .
Cyclohexene Ring Reactivity
The conjugated double bond in the cyclohexene ring undergoes addition and cycloaddition reactions:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 1-hydroxycyclohexylmethyl derivatives .
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Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, enhancing electrophilicity .
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Diels-Alder Reaction : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .
Amide Bond Modifications
The benzylamide group participates in nucleophilic substitutions:
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Benzyl Group Removal : Hydrogenolysis (H₂, Pd/C) cleaves the N-benzyl bond, yielding N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide .
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms tertiary amides .
Salt and Co-Crystal Formation
Like edoxaban tosylate (US Patent 7,365,205) , the hydroxyl and amide groups enable salt formation with acids (e.g., p-toluenesulfonic acid) or co-crystallization with carboxylic acids (e.g., 4-chlorobenzoic acid) .
Enzymatic Resolution
Enzymes (e.g., lipases) selectively hydrolyze enantiomers of cyclohexene-derived amides, as seen in chiral resolutions of 1,3-diazidocyclohexitols .
Key Research Gaps
While direct experimental data for this compound is limited, reactivity is extrapolated from:
Further studies are needed to validate reaction yields and stereochemical outcomes.
Scientific Research Applications
Chemical Synthesis
N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reaction pathways, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce new functional groups.
- Oxidation and Reduction : It can be oxidized to form ketones or carboxylic acids and reduced to corresponding alcohols or amines.
Biological Applications
Research has indicated that this compound may act as a biochemical probe for studying enzyme activity. Its potential applications include:
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in understanding metabolic pathways and developing therapeutic agents.
Pharmaceutical Development
The therapeutic properties of this compound are being explored for:
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Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for pain management therapies.
- Case Study : A related compound was shown to exhibit analgesic effects in animal models, suggesting a similar potential for this compound.
Material Science
In industrial applications, this compound is being evaluated for its role in the development of new materials. Its unique chemical structure allows for:
- Synthesis of Specialty Chemicals : It can be used as a precursor in the synthesis of various specialty chemicals that have applications in coatings, adhesives, and other materials.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Versatility in creating diverse compounds |
| Biological Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Pharmaceutical Development | Anti-inflammatory and analgesic effects | Potential new therapies for pain management |
| Material Science | Development of specialty chemicals | Enhanced properties in industrial applications |
Mechanism of Action
The mechanism of action of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide ()
- Structure : Contains a benzyl group and cyclohexylamine-linked acetamide.
- Key Differences :
- The ethanediamide backbone in the target compound is replaced by an acetamide group.
- The cyclohexyl group is directly bonded to an amide nitrogen, whereas the target compound’s cyclohexenyl group is part of a hydroxymethyl substituent.
- Synthesis : Synthesized via a multicomponent reaction involving formaldehyde, benzylamine, acetic acid, and cyclohexylisocyanide (81% yield) .
- Properties : Melting point 122–124°C; white crystalline solid.
N'-(1-Benzylcyclohex-2-en-1-yl)methyl-N-(3-bromo-2,6-difluorophenyl)ethanediamide ()
- Structure : Shares the ethanediamide core but includes bromo- and difluorophenyl substituents.
- Key Differences :
- The target compound’s hydroxyl group is absent, replaced by a bromo-difluoroaryl group, increasing lipophilicity.
- The benzyl group is part of a cyclohexenylmethyl substituent, differing in substitution pattern.
- Implications : Halogenation may enhance metabolic stability but reduce solubility compared to the hydroxy-substituted target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Features an N,O-bidentate directing group.
- Key Differences :
- A benzamide scaffold instead of ethanediamide.
- The hydroxyl group is part of a tertiary alcohol system, contrasting with the secondary hydroxyl in the target compound.
- Applications : Demonstrated utility in metal-catalyzed C–H functionalization, suggesting the target’s ethanediamide could similarly coordinate metals .
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine Derivatives ()
- Structure : Ethanediamine-derived amidines with benzimidazolyl groups.
- Key Differences :
- Amidines (protonated amidoximes) replace the ethanediamide’s amide bonds.
- Benzimidazole substituents confer antioxidant activity, absent in the target compound’s structure.
Structural and Functional Analysis Table
Biological Activity
N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, C16H22N2O, and its structure which includes a benzyl group and a hydroxycyclohexene moiety. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain metalloproteinases, which are enzymes involved in tissue remodeling and inflammation .
- Antioxidant Properties : The hydroxycyclohexene moiety may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
Anti-inflammatory Effects
In animal models, this compound has shown promise as an anti-inflammatory agent. It significantly reduced inflammatory markers such as TNF-alpha and IL-6 in a dose-dependent manner .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a subset of these cells. The IC50 values varied among different cell lines, indicating selective cytotoxicity .
Case Studies
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Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were observed at concentrations above 64 µg/mL, indicating significant antimicrobial activity.
- Case Study 2: Anti-inflammatory Activity
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 64 µg/mL |
| Anti-inflammatory | TNF-alpha levels | Decreased by 50% at 100 mg/kg |
| Cytotoxicity | IC50 in cancer cell lines | Varies (10-50 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
